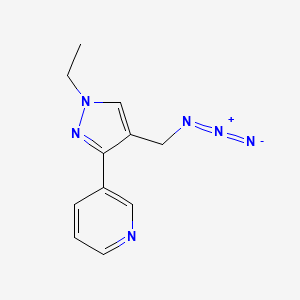

3-(4-(アジドメチル)-1-エチル-1H-ピラゾール-3-イル)ピリジン

説明

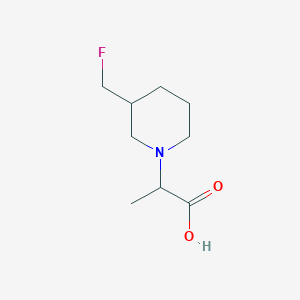

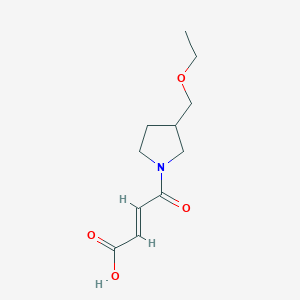

3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (3-AEP) is an organic compound with a wide range of applications in synthetic chemistry and biological research. 3-AEP is a versatile molecule that can be used as a building block for the synthesis of a variety of compounds, including drugs, polymers, and bioconjugates. The compound has also been studied for its potential use in therapeutic applications, such as cancer treatment.

科学的研究の応用

生物医学的応用

問題の化合物が属するピラゾロ[3,4-b]ピリジン骨格は、その生物医学的応用について広く研究されてきました。 これらの化合物は、アデニンやグアニンなどのプリン塩基と構造的に類似しているため、新しい治療薬の開発に有望であることが示されています 。それらは、キナーゼ阻害剤として作用したり、他の重要な生物学的標的を調節したりできるため、癌を含むさまざまな疾患の治療における可能性を探られています。

抗菌研究

ピラゾロ[3,4-b]ピリジンの分子ハイブリッドは、抗菌耐性を克服することに重点を置いて設計および合成されてきました。これらの化合物は、黄色ブドウ球菌や肺炎桿菌などの細菌株に対して、その有効性をin vitroで試験されています。 一部の誘導体は、抗菌剤として高い可能性を示しており、新しい抗生物質の開発におけるこの化合物クラスの重要性を示しています .

触媒的応用

化合物中のアジドメチル基は、クリックケミストリー反応で利用できます。これは、複雑な分子の合成において広く使用されています。 これは、これらの化合物が新しい触媒の生成に使用できること、または既存の触媒を改変してその効率や特異性を向上させることができる触媒における影響を意味します .

複素環式化合物の合成

ピラゾロ[3,4-b]ピリジンは、さまざまな複素環式化合物の合成における重要な中間体です。 その独自の構造により、さまざまな置換基を導入することができ、潜在的な医薬用途を持つ幅広い分子の生成が可能になります .

作用機序

Target of Action

Many pyridine and pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure of the compound.

Mode of Action

The mode of action of such compounds can vary widely. Some might inhibit or activate their target, while others might bind to a target and modulate its activity . The azide group in the compound could potentially undergo a reaction called a “click reaction” to form a covalent bond with a target molecule.

Biochemical Pathways

Pyridine and pyrazole derivatives can be involved in a variety of biochemical pathways. For example, some are involved in signal transduction pathways, while others might affect metabolic pathways .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of pyridine and pyrazole derivatives can vary widely depending on their specific structure .

Action Environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of a compound might be enhanced or inhibited by the presence of certain ions or other compounds .

生化学分析

Biochemical Properties

3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The interaction between 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine and TRKs involves binding to the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules .

Cellular Effects

The effects of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt pathways . Additionally, 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as TRKs, inhibiting their kinase activity and subsequent downstream signaling . Additionally, it can modulate enzyme activity by either inhibiting or activating specific targets, leading to changes in gene expression and cellular function . The binding interactions of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine with its targets are critical for its biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can change over time. This compound exhibits good stability under various conditions, but its degradation products and long-term effects on cellular function need to be carefully monitored . In vitro and in vivo studies have shown that prolonged exposure to 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can lead to sustained inhibition of target enzymes and pathways, resulting in long-term changes in cellular behavior .

Dosage Effects in Animal Models

The effects of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is both effective and safe .

Metabolic Pathways

3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can modulate the activity of cytochrome P450 isoforms, affecting the metabolism of other drugs and endogenous compounds . Understanding the metabolic pathways of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is crucial for predicting its pharmacokinetic and pharmacodynamic properties .

Transport and Distribution

The transport and distribution of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity .

特性

IUPAC Name |

3-[4-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6/c1-2-17-8-10(7-14-16-12)11(15-17)9-4-3-5-13-6-9/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAOKORAIKGFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CN=CC=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。